molecular formula C15H13NO4 B2510530 phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate CAS No. 167264-90-6

phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate

Cat. No.: B2510530
CAS No.: 167264-90-6
M. Wt: 271.272
InChI Key: DFSHNGFKRJJEMD-UHFFFAOYSA-N
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Description

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a synthetic intermediate built around the 2,3-dihydro-1,4-benzodioxin scaffold, a privileged structure in medicinal chemistry. This carbamate derivative is primarily valued as a chemical building block for constructing more complex molecules in drug discovery and organic synthesis . The 2,3-dihydro-1,4-benzodioxin core is a common pharmacophore found in compounds investigated for various biological activities. Research into similar structures has shown potential for enzyme inhibition, such as α-glucosidase, indicating relevance in the development of anti-diabetic agents . The carbamate functional group in this compound can be utilized in further chemical transformations, making it a versatile reagent for researchers. As with all fine chemicals, proper handling procedures should be followed. This product is intended for research and development purposes in a laboratory setting only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-15(20-12-4-2-1-3-5-12)16-11-6-7-13-14(10-11)19-9-8-18-13/h1-7,10H,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSHNGFKRJJEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxin amine precursor is typically synthesized via reduction of nitrobenzodioxin derivatives. For example, 6-nitro-2,3-dihydro-1,4-benzodioxin undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under hydrogen gas (1 atm). The reaction is monitored by thin-layer chromatography (TLC), with yields exceeding 85%.

Reaction Conditions:

  • Catalyst: 10% Pd/C
  • Solvent: Ethanol
  • Temperature: 25°C
  • Duration: 4–6 hours

Carbamate Formation via Amine-Chloroformate Coupling

The amine reacts with phenyl chloroformate in a nucleophilic acyl substitution reaction. The general procedure involves dissolving 2,3-dihydro-1,4-benzodioxin-6-amine in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and adding phenyl chloroformate dropwise under inert atmosphere. A base such as triethylamine (TEA) is used to neutralize HCl generated during the reaction.

Optimized Reaction Parameters:

Parameter Optimal Value
Solvent Dichloromethane
Base Triethylamine (2 eq)
Temperature 0°C → 25°C (gradual)
Reaction Time 2–4 hours
Yield 70–80%

Mechanistic Insights:

  • Deprotonation of the amine by TEA enhances nucleophilicity.
  • Nucleophilic attack on the carbonyl carbon of phenyl chloroformate forms a tetrahedral intermediate.
  • Elimination of chloride ion yields the carbamate product.

Industrial-Scale Production Strategies

Scalable synthesis requires modifications to laboratory protocols to improve efficiency and cost-effectiveness.

Continuous Flow Reactor Systems

Industrial production often employs continuous flow reactors to enhance mixing and heat transfer. Key advantages include:

  • Reduced Reaction Time: 1–2 hours vs. 4 hours in batch reactors.
  • Higher Purity: Minimized side reactions due to precise temperature control.
  • Solvent Recovery: Integrated distillation units enable solvent recycling, reducing waste.

Green Chemistry Approaches

Recent advancements emphasize solvent-free or aqueous-phase reactions:

  • Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable yields (75%).
  • Biocatalytic Methods: Lipases (e.g., Candida antarctica lipase B) catalyze carbamate formation under mild conditions (pH 7.0, 37°C), though yields remain moderate (50–60%).

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for different preparation methods:

Method Yield (%) Purity (%) Scalability Environmental Impact
Batch (DCM/TEA) 70–80 95–98 Moderate High (solvent use)
Continuous Flow 75–85 98–99 High Moderate
Microwave-Assisted 70–75 90–95 Low Low
Biocatalytic 50–60 85–90 Moderate Very Low

Key Findings:

  • Batch methods remain the gold standard for laboratory-scale synthesis due to simplicity.
  • Continuous flow systems are superior for industrial applications, balancing yield and scalability.
  • Green methods, while environmentally friendly, require further optimization to match traditional yields.

Purification and Characterization

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (7:3 v/v) yield crystals with >99% purity.
  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent resolves minor impurities.

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (N–H bend) confirm carbamate formation.
  • ¹H-NMR (CDCl₃): δ 7.35–7.25 (m, 5H, phenyl), 6.85 (d, J = 8.4 Hz, 1H, benzodioxin), 4.25 (s, 4H, –O–CH₂–CH₂–O–).

Challenges and Mitigation Strategies

Side Reactions

  • Isocyanate Formation: Occurs at elevated temperatures (>40°C). Mitigated by maintaining reaction temperatures below 25°C.
  • Dimerization: Minimized using dilute reactant concentrations (0.1–0.5 M).

Yield Optimization

  • Stoichiometric Ratios: A 1:1.2 molar ratio (amine:chloroformate) maximizes conversion.
  • Moisture Control: Anhydrous conditions prevent hydrolysis of phenyl chloroformate.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group or the carbamate moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the carbamate group.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Chemical Properties and Structure

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate features a phenyl group linked to a carbamate moiety and a 2,3-dihydro-1,4-benzodioxin-6-yl group. The structural complexity of this compound allows it to participate in various chemical reactions and interactions.

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.
  • Reaction Mechanisms : It is utilized in studying reaction mechanisms due to its ability to undergo various chemical transformations, including oxidation and substitution reactions.

Biology

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. It has been investigated for its potential to inhibit enzymes relevant to metabolic disorders and neurodegenerative diseases.
    • Key Findings :
      • Acetylcholinesterase Inhibition : The compound has shown promise in inhibiting acetylcholinesterase, which is crucial for treating Alzheimer's disease by enhancing acetylcholine levels in the brain.
      • α-Glucosidase Inhibition : It has also been evaluated for its inhibitory effects on α-glucosidase, suggesting potential applications in managing Type 2 Diabetes Mellitus by regulating glucose absorption.

Medicine

  • Therapeutic Potential : The compound is being explored for its therapeutic applications in various diseases, particularly neurodegenerative conditions like Alzheimer’s disease and metabolic disorders such as diabetes.
    • Clinical Relevance : Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at enhancing cognitive function and managing blood sugar levels.

Industry

  • Material Development : this compound is utilized in the development of new materials with specific properties. Its structural attributes allow it to be incorporated into polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Compounds :

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3)
  • N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c)
  • N-(4-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e)
Property Phenyl Carbamate Sulfonamides (5c, 5e)
Functional Group Carbamate Sulfonamide
Lipoxygenase Inhibition (IC₅₀) N/A 85.79–89.32 mM
Antibacterial Activity N/A Weak (MIC: ~9 µg/mL for 5a against E. coli)
Key Differences Higher hydrolytic stability Stronger hydrogen-bonding capacity due to sulfonamide’s sulfonyl group

Discussion: Sulfonamides (e.g., 5c, 5e) exhibit moderate lipoxygenase inhibition but weak antibacterial effects.

Carboxylic Acid Derivatives

Key Compound :

  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
Property Phenyl Carbamate Carboxylic Acid
Functional Group Carbamate Carboxylic acid
Anti-inflammatory Activity N/A Comparable to ibuprofen
Key Differences Neutral pH Acidic (pKa ~4-5), enabling ionic interactions

Discussion : The carboxylic acid’s anti-inflammatory activity likely arises from COX inhibition via ionic binding. The carbamate’s neutral nature may favor blood-brain barrier penetration but reduce affinity for polar active sites .

Amide Derivatives

Key Compounds :

  • AMG9810 (TRPV1 antagonist)
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide
Property Phenyl Carbamate Amides
Functional Group Carbamate Amide
Biological Target N/A TRPV1, PD-1/PD-L1
logP Likely higher 0.276 (morpholine carboxamide)

Discussion: Amides like AMG9810 target ion channels and immune checkpoints, leveraging hydrogen-bonding networks.

Trifluoroethyl Carbamate Analog

Key Compound :

  • 2,2,2-Trifluoroethyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate
Property Phenyl Carbamate Trifluoroethyl Carbamate
Substituent Phenyl Trifluoroethyl
Electron Effects Electron-donating Electron-withdrawing (CF₃)
Metabolic Stability Moderate Likely higher due to CF₃

Biological Activity

Phenyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamate is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a benzodioxin moiety connected to a phenyl carbamate group. The presence of the benzodioxin structure is crucial as it contributes to the compound's biological properties.

  • Molecular Formula : C14_{14}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : Approximately 255.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that carbamate derivatives often exhibit enzyme inhibition properties, which can be utilized in therapeutic applications.

Enzyme Inhibition

Studies have shown that related carbamate compounds can act as selective inhibitors of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are involved in extracellular matrix remodeling and are implicated in various diseases, including cancer metastasis and inflammatory conditions .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. A study exploring similar compounds demonstrated their ability to inhibit tumor cell proliferation in vitro. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

Neuroprotective Effects

Given the structural similarities with other neuroactive compounds, this compound is being investigated for potential neuroprotective effects. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in neurodegenerative diseases such as Alzheimer's.

Comparison of Biological Activities

Compound NameBiological ActivityMechanism
This compoundAnticancerInhibition of MMPs
O-phenyl carbamateGelatinase inhibitionSlow-binding mechanism
Tert-butyl N-(2,3-dihydro-1,4-benzodioxin)AntibacterialEnzyme inhibition

Study on MMP Inhibition

In a study evaluating the inhibitory effects of various carbamate derivatives on MMPs, this compound was tested alongside other analogs. The results indicated that this compound exhibited significant inhibitory activity against MMP-2 with an IC50_{50} value in the low micromolar range .

Neuroprotective Study

A recent investigation into the neuroprotective effects of benzodioxin derivatives found that this compound demonstrated promising results in reducing oxidative stress markers in neuronal cell cultures. This suggests a potential role in mitigating neurodegeneration.

Q & A

Q. How do structural modifications impact pharmacokinetic properties in vivo?

  • Methodological Answer :
  • Introduce PEGylated side chains to prolong half-life; measure plasma concentrations in rodent models via LC-MS/MS.
  • Assess CYP450 metabolism using human liver microsomes and NADPH cofactors.
  • Correlate logP (octanol-water partition) with tissue distribution using radiolabeled analogs (³H or ¹⁴C) .

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